molecular formula C10H15ClN2O2 B2933574 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride CAS No. 2378503-41-2

3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride

Cat. No.: B2933574
CAS No.: 2378503-41-2
M. Wt: 230.69
InChI Key: CMKSLKNDPFAUQR-UHFFFAOYSA-N
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Description

3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride is a chemical compound that features a pyridine ring substituted with a dimethylamino group and a propanoic acid moiety The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a dimethylamine.

    Attachment of the Propanoic Acid Moiety: This step can involve the reaction of the pyridine derivative with a propanoic acid derivative, such as an ester or an acid chloride, under basic or acidic conditions.

    Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, which is more stable and water-soluble.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.

    Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acids or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propionic acid: Similar in structure but lacks the pyridine ring.

    Pyridine-3-propanoic acid: Contains the pyridine ring but lacks the dimethylamino group.

    6-(Dimethylamino)pyridine: Contains the dimethylamino group on the pyridine ring but lacks the propanoic acid moiety.

Uniqueness

3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride is unique due to the combination of the dimethylamino group, the pyridine ring, and the propanoic acid moiety. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[6-(dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-12(2)9-5-3-8(7-11-9)4-6-10(13)14;/h3,5,7H,4,6H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKSLKNDPFAUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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